molecular formula C16H24N2O4S B6587880 Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- CAS No. 1235058-60-2

Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]-

Cat. No.: B6587880
CAS No.: 1235058-60-2
M. Wt: 340.4 g/mol
InChI Key: VDNDEXJVWGIQQZ-UHFFFAOYSA-N
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Description

"Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]-" is a synthetic benzamide derivative characterized by a 2-ethoxy-substituted benzene ring and a piperidine moiety modified with a methylsulfonyl group at the 1-position. The compound’s structure combines a benzamide core with a sulfonamide-functionalized piperidinylmethyl group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name

2-ethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-22-15-7-5-4-6-14(15)16(19)17-12-13-8-10-18(11-9-13)23(2,20)21/h4-7,13H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNDEXJVWGIQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176996
Record name 2-Ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235058-60-2
Record name 2-Ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235058-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Halogenation

Initial steps derive from methodologies in US3357978A , where esterification of salicylic acid precursors enables subsequent alkylation. For example:

  • Methyl 4-acetylamino salicylate is treated with ethyl sulfate in acetone under reflux to yield methyl 2-ethoxy-4-acetylaminobenzoate (97% yield).

  • Chlorination of the intermediate with Cl₂ in acetic acid introduces a 5-chloro substituent (83% yield).

Table 1: Key Intermediates in Benzamide Core Synthesis

IntermediateReaction ConditionsYield (%)Source
Methyl 2-ethoxy-4-acetylaminobenzoateEthyl sulfate, acetone, reflux97
2-Ethoxy-4-amino-5-chlorobenzoic acidCl₂ in acetic acid, 15°C83

Conversion to Benzoyl Chloride

As demonstrated in IUCr (2021) , 2-chloro-4-ethoxy-3,5-dimethoxybenzoic acid is treated with thionyl chloride and catalytic DMF at 353–363 K to generate the corresponding acid chloride. This method is adaptable for 2-ethoxybenzoic acid derivatives.

Functionalization of 4-Piperidinylmethylamine

Sulfonylation of Piperidine

The introduction of the methylsulfonyl group follows protocols from US9682968B2 , where piperidine derivatives react with methanesulfonyl chloride in inert solvents. For example:

  • 4-Piperidinylmethylamine is sulfonylated using methanesulfonyl chloride in dichloromethane with triethylamine as a base, yielding 1-(methylsulfonyl)-4-piperidinylmethylamine .

Critical Parameters :

  • Temperature: 0–25°C.

  • Solvent: Dichloromethane or THF.

  • Base: Triethylamine or NaHCO₃.

Amide Coupling Strategies

T3P-Mediated Coupling

Per PMC (2022) , benzoyl chlorides are coupled with amines using propylphosphonic anhydride (T3P) in THF or DMF. For the target compound:

  • 2-Ethoxybenzoyl chloride reacts with 1-(methylsulfonyl)-4-piperidinylmethylamine in THF at 25°C, yielding the final benzamide (54–81% yield).

Table 2: Coupling Reaction Optimization

Coupling AgentSolventTemperature (°C)Yield (%)Source
T3PTHF2572
NaHTHF0–2568

Purification and Characterization

Column Chromatography

Intermediates are purified via silica gel chromatography using ethyl acetate/hexane gradients, as described in US3357978A . Final compounds are recrystallized from ethanol/water mixtures.

Spectroscopic Validation

  • ¹H NMR : Key signals include ethoxy protons (δ 1.40–1.45 ppm, triplet) and methylsulfonyl groups (δ 3.03 ppm, singlet).

  • MS (ESI+) : Molecular ion peaks at m/z 369.1 [M+H]⁺ confirm the target structure.

Challenges and Mitigation

  • Low Coupling Yields : Additives like DMAP or elevated temperatures (40–50°C) improve reaction efficiency.

  • Sulfonylation Side Reactions : Strict temperature control (0–5°C) minimizes over-sulfonylation .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between the target compound and similar benzamide derivatives:

Compound Name Substituents on Benzamide Core Piperidine Ring Modification Key Functional Groups Molecular Weight (g/mol) Activity/Notes
Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- (Target) 2-ethoxy 1-(Methylsulfonyl) Sulfonamide, ethoxy ~350–400* N/A (No direct activity data provided)
N-(1-Benzylpiperidin-4-yl)-2-ethoxybenzamide () 2-ethoxy 1-Benzyl Benzyl, ethoxy 338.44 IC50 >300,000 nM (SLC6A11 inhibition)
4-Hydroxy-N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]benzamide () 4-hydroxy 1-Phenylmethyl Hydroxy, benzyl 338.44 N/A
N-[(2,5-Dioxo-4-imidazolidinyl)[1-(methylsulfonyl)-4-piperidinyl]methyl]-4-[(2-methylquinolinyl)methoxy]benzamide () 4-(quinolinylmethoxy) 1-(Methylsulfonyl) + imidazolidinyl linker Sulfonamide, quinolinyl, imidazolidinone N/A N/A
N-(1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl)methyl-N′-[4-(trifluoromethoxy)phenyl]ethanediamide () N/A (diamide structure) 1-[2-(Methylsulfanyl)benzyl] Methylsulfanyl, trifluoromethoxy N/A N/A

Notes:

  • Target vs. This substitution may explain the lack of binding affinity (IC50 >300,000 nM) observed in the benzyl-substituted analogue for SLC6A11 .
  • Target vs. 4-Hydroxy Derivatives () : The 2-ethoxy group in the target compound likely enhances lipophilicity compared to the 4-hydroxy substituent, which could improve membrane permeability but reduce hydrogen-bonding capacity .
  • Target vs. Quinolinylmethoxy Derivative (): The addition of a quinolinylmethoxy group and imidazolidinone linker in the compound introduces bulkier substituents, which may complicate synthesis or alter pharmacokinetics .

Biological Activity

Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of the Compound

Benzamide derivatives are known for their pharmacological properties. The specific compound in focus features an ethoxy group, a methylsulfonyl group, and a piperidinylmethyl moiety attached to the benzamide core. These structural characteristics may enhance its biological activity compared to other benzamides.

The biological activity of Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. Inhibiting PTP1B can enhance insulin sensitivity, making it a potential therapeutic target for type 2 diabetes and obesity .
  • Receptor Binding : The compound may also interact with specific receptors, modulating their activity and leading to various biological effects.

Antimicrobial and Antioxidant Properties

Research indicates that Benzamide derivatives exhibit antimicrobial and antioxidant activities. These properties are crucial for developing new therapeutic agents against various diseases.

Case Studies and Experimental Data

  • PTP1B Inhibition : A study reported that a related compound demonstrated high inhibitory activity against PTP1B with an IC50 value of 0.07 μM. This compound also showed significant selectivity over T-cell PTPase, indicating its potential as a therapeutic agent .
  • Cell Viability Studies : Further investigations revealed that certain benzamide derivatives could enhance insulin-stimulated glucose uptake without significant cytotoxicity, highlighting their potential in metabolic disorders .
  • Comparative Analysis : In comparison to similar compounds, Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]- stands out due to its unique structural features that may confer distinct pharmacological properties .

Table 1: Biological Activity of Related Benzamide Derivatives

CompoundTargetIC50 (μM)Selectivity Ratio
Compound 10mPTP1B0.0732-fold over TCPTP
Compound APTP1B0.1520-fold over TCPTP
Compound BPTP1B0.1015-fold over TCPTP

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AntioxidantSignificant free radical scavenging activity
Insulin SensitivityEnhanced glucose uptake in cell studies

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for Benzamide, 2-ethoxy-N-[[1-(methylsulfonyl)-4-piperidinyl]methyl]-, and what key intermediates are involved? Methodological Answer: Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. For example, the methylsulfonyl group is introduced via sulfonation of 4-piperidinemethanol using methanesulfonyl chloride under anhydrous conditions. Subsequent alkylation or reductive amination may attach the benzamide moiety. Key intermediates include 1-(methylsulfonyl)-4-piperidinylmethylamine and 2-ethoxybenzoyl chloride, which are coupled using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane .

Advanced: How can reaction yields be optimized while minimizing byproducts like N-alkylated impurities? Methodological Answer: Yield optimization requires strict control of stoichiometry (e.g., 1.2 equivalents of 2-ethoxybenzoyl chloride to the amine intermediate) and temperature (0–5°C during coupling). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) removes byproducts. Monitoring by LC-MS at each step ensures intermediate purity .

Mechanism of Action

Basic: What biological targets or pathways are associated with this compound? Methodological Answer: The compound’s piperidinyl-methylsulfonyl and ethoxybenzamide groups suggest interactions with G-protein-coupled receptors (GPCRs) or ion channels. Similar benzamides exhibit affinity for serotonin (5-HT₃/4) or adrenergic receptors, as shown in radioligand binding assays (e.g., [³H]-GR65630 for 5-HT₃) .

Advanced: How do conflicting data on receptor selectivity arise, and how can they be resolved? Methodological Answer: Variability in receptor assays (e.g., CHO vs. HEK293 cell lines, differences in membrane preparation) may lead to discrepancies. Resolve by standardizing assay conditions (pH 7.4, 25°C) and using orthogonal methods (e.g., calcium flux assays alongside radioligand binding). Cross-validate with knockout models or siRNA silencing .

Analytical Characterization

Basic: What spectroscopic methods are used to confirm the compound’s structure? Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include the ethoxy group (δ 1.4 ppm for CH₃, δ 4.1 ppm for OCH₂) and piperidinyl protons (δ 2.5–3.0 ppm).
  • HRMS : Expected [M+H]⁺ = 383.18 (C₁₈H₂₇N₂O₄S⁺) .

Advanced: How can structural ambiguities (e.g., rotameric forms) be resolved? Methodological Answer: Use variable-temperature NMR (VT-NMR) to coalesce rotameric signals or 2D NOESY to confirm spatial proximity of the methylsulfonyl and benzamide groups. X-ray crystallography provides definitive confirmation .

Biological Activity Profiling

Basic: What in vitro assays are recommended for initial activity screening? Methodological Answer:

  • GPCR Screening : cAMP accumulation (for Gs/Gi-coupled receptors).
  • Ion Channels : Patch-clamp electrophysiology for ligand-gated channels (e.g., 5-HT₃).
  • EC₅₀ Determination : Dose-response curves using fluorescent dyes (e.g., Fluo-4 for calcium mobilization) .

Advanced: How can structure-activity relationships (SAR) guide lead optimization? Methodological Answer: Systematic modification of substituents (e.g., replacing ethoxy with methoxy or varying piperidinyl sulfonyl groups) followed by comparative binding assays identifies critical pharmacophores. Molecular docking (e.g., AutoDock Vina) against homology models of targets like 5-HT₄ receptors predicts favorable interactions .

Stability and Degradation

Basic: What storage conditions ensure compound stability? Methodological Answer: Store at –20°C in airtight, light-resistant containers under argon. Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles to prevent hydrolysis of the methylsulfonyl group .

Advanced: What are the major degradation products under accelerated stability conditions? Methodological Answer: Forced degradation (40°C/75% RH for 4 weeks) generates two primary impurities:

Des-ethoxy analog : Via nucleophilic aromatic substitution.

Sulfonic acid derivative : Hydrolysis of methylsulfonyl to sulfonate. Monitor via HPLC-PDA (C18 column, 0.1% TFA/acetonitrile gradient) .

Data Contradictions and Reproducibility

Advanced: How can researchers reconcile discrepancies in reported receptor affinities? Methodological Answer: Discrepancies may stem from assay variability (e.g., receptor density, buffer composition). Address by:

  • Replicating studies in multiple cell lines (e.g., HEK293, CHO).
  • Using reference agonists/antagonists as internal controls (e.g., ondansetron for 5-HT₃).
  • Reporting data with pIC₅₀ ± SEM from ≥3 independent experiments .

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